

Application Notes and Protocols for In Vivo Bioavailability Assessment of MU1742

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For Researchers, Scientists, and Drug Development Professionals

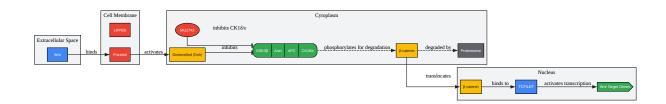
Introduction

MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1 δ) and Casein Kinase 1 epsilon (CK1 ϵ).[1][2] These kinases are integral components of several critical signaling pathways, including Wnt, Hedgehog (Hh), and Hippo, which are fundamental to cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of these pathways is implicated in various pathologies, including cancer and neurodegenerative disorders. Understanding the in vivo pharmacokinetic properties of **MU1742** is crucial for its validation as a chemical probe and for the development of potential therapeutic agents targeting CK1 δ / ϵ . This document provides a detailed protocol for assessing the oral bioavailability of **MU1742** in a murine model.

Mechanism of Action: Wnt Signaling Pathway

MU1742, by inhibiting CK1 δ / ϵ , modulates the Wnt signaling pathway. In the canonical Wnt pathway, CK1, in concert with GSK3 β , phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1 by **MU1742** is expected to lead to the accumulation of β -catenin, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of Wnt target genes.





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Diagram 1: Simplified Wnt/ β -catenin signaling pathway and the inhibitory action of **MU1742**.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of

MU1742

Property	Value	Reference
Molecular Weight	408.46 g/mol	[1][3]
Molecular Formula	C22H21FN6	[1]
Target(s)	CK1δ, CK1ε	[1][3]
IC50 (CK1δ)	6.1 nM	[3]
IC50 (CK1ε)	27.7 nM	[3]
Negative Control	MU2027	[2]



Table 2: Known In Vivo Pharmacokinetic Parameters of

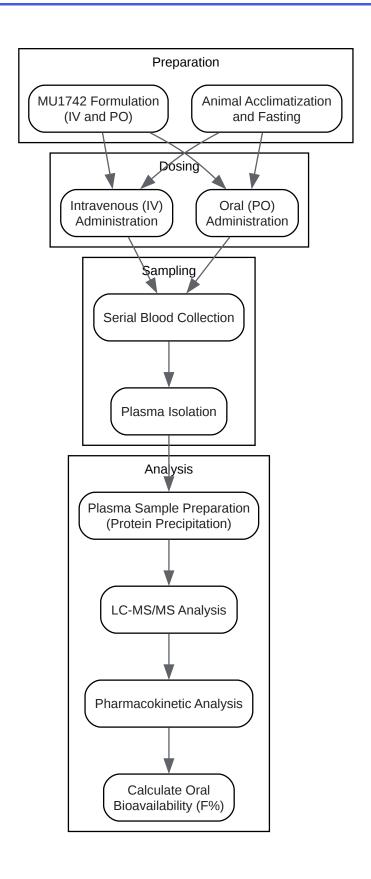
MU1742 in Mice

Parameter	Route	Dose (mg/kg)	Value	Reference
Oral Bioavailability (F%)	РО	20	57%	[1][3]
Tolerated Dose	РО	100	Well-tolerated	[3]

Experimental Protocols Experimental Workflow for In Vivo Bioavailability Assessment

The following diagram outlines the workflow for determining the oral bioavailability of MU1742.





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References

- 1. MU1742 | Structural Genomics Consortium [thesgc.org]
- 2. CASINVENT SGC recommends the compound MU1742 as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. eubopen.org [eubopen.org]
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